2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole CAS number 533867-27-5
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole CAS number 533867-27-5
An In-depth Technical Guide to 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole: A Potent RAGE Antagonist
Introduction
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole (CAS Number: 533867-27-5) is a synthetic, small-molecule compound that has emerged as a significant tool in biomedical research. Belonging to the versatile class of thiazole derivatives, this molecule is distinguished by its potent antagonist activity against the Receptor for Advanced Glycation Endproducts (RAGE). The RAGE signaling axis is a critical pathway implicated in the pathogenesis of a wide spectrum of chronic diseases, including diabetic complications, neurodegenerative disorders, cardiovascular disease, and cancer. By inhibiting the interaction between RAGE and its diverse ligands, this compound offers a powerful chemical probe for elucidating the receptor's complex biology and represents a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, mechanism of action, key experimental protocols, and applications for professionals in research and drug development.
Physicochemical Properties and Synthesis
Compound Identity and Characteristics
The fundamental properties of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole are summarized below. As a specialized research chemical, extensive physical property data such as a precisely measured melting point and quantitative solubility are not widely published. It is predicted to be a crystalline solid at ambient temperature with solubility in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.
| Property | Value |
| CAS Number | 533867-27-5 |
| IUPAC Name | 2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
| Molecular Formula | C₁₆H₁₀F₃NS |
| Molecular Weight | 319.32 g/mol |
| Predicted State | Solid |
| Predicted Solubility | Soluble in DMSO, Ethanol, Dichloromethane |
Chemical Synthesis
The synthesis of the 2,4-disubstituted thiazole core is most classically achieved via the Hantzsch thiazole synthesis.[1] This method involves the condensation and cyclization of a thioamide with an α-haloketone. For the title compound, this involves the reaction of thiobenzamide with an appropriately substituted α-bromoacetophenone.
Plausible Synthetic Protocol:
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Preparation of α-bromo-4'-(trifluoromethyl)acetophenone: The starting ketone, 4'-(trifluoromethyl)acetophenone, is brominated at the α-carbon using a suitable brominating agent (e.g., Br₂ in acetic acid or N-bromosuccinimide) to yield the α-haloketone intermediate.
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Condensation Reaction: Equimolar amounts of thiobenzamide and α-bromo-4'-(trifluoromethyl)acetophenone are dissolved in a suitable solvent, such as ethanol or isopropanol.
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Cyclization: The reaction mixture is heated under reflux for several hours. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.
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Purification: Upon cooling, the product often precipitates from the solution. It can then be collected by filtration and purified through recrystallization or column chromatography to yield the final compound, 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole.
Caption: Hantzsch synthesis workflow for the target compound.
Mechanism of Action: Antagonism of the RAGE Signaling Axis
The primary pharmacological activity of this compound is the inhibition of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a pattern recognition receptor belonging to the immunoglobulin superfamily that is expressed on numerous cell types, including endothelial cells, neurons, and immune cells.[2][3]
The RAGE Receptor and its Ligands
Under normal physiological conditions, RAGE is expressed at low levels. However, its expression is significantly upregulated in environments rich with its ligands, which are often associated with metabolic stress, chronic inflammation, and aging.[4] Key ligand classes include:
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Advanced Glycation Endproducts (AGEs): Formed from the non-enzymatic glycation of proteins and lipids, AGEs accumulate in conditions like diabetes mellitus.[5]
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S100/Calgranulin Proteins: A family of calcium-binding proteins that act as damage-associated molecular patterns (DAMPs).
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High Mobility Group Box 1 (HMGB1): A nuclear protein released by necrotic or stressed cells that functions as a pro-inflammatory cytokine.
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Amyloid-β (Aβ): Peptides that aggregate in the brains of Alzheimer's disease patients.
Downstream Signaling and Pathological Consequences
Ligand binding to the extracellular V-domain of RAGE induces receptor oligomerization and initiates a complex intracellular signaling cascade.[6] The cytoplasmic tail of RAGE lacks intrinsic kinase activity but serves as a scaffold to recruit adaptor proteins, most notably Diaphanous-1 (DIAPH1). This recruitment triggers the activation of multiple downstream pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator of inflammation, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: Including ERK1/2 and p38, which are involved in cellular proliferation, differentiation, and stress responses.
-
JAK/STAT Pathway: A key signaling cascade in cytokine signaling and immune cell function.[3]
This sustained signaling perpetuates a state of chronic inflammation and oxidative stress, contributing directly to tissue damage in various pathologies.[4]
Inhibition by 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole functions as a competitive antagonist. It is hypothesized to bind to the V-domain of RAGE, the primary ligand-binding site, thereby sterically hindering the docking of endogenous ligands like AGEs and S100 proteins. This blockade prevents receptor activation and the subsequent initiation of the downstream inflammatory and proliferative signaling cascades.
Caption: Mechanism of RAGE activation and its inhibition.
Experimental Protocols: Characterizing RAGE Antagonism
To validate the efficacy and potency of a putative RAGE inhibitor, a tiered experimental approach is essential. A foundational experiment is the in vitro ligand-binding assay to determine the compound's ability to disrupt the RAGE-ligand interaction.
In Vitro RAGE Competitive Binding Assay (ELISA-based)
This protocol describes a robust, high-throughput method to quantify the inhibition of the RAGE-S100B interaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole.
Materials:
-
Recombinant human soluble RAGE (sRAGE)
-
Recombinant human S100B, biotinylated
-
Test Compound: 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole
-
Streptavidin-coated 96-well microplates
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-RAGE antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with recombinant sRAGE (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3x with Wash Buffer. Block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.
-
Compound Incubation: Prepare a serial dilution of the test compound in Assay Buffer. Add the diluted compound to the wells. Include "no inhibitor" (vehicle control) and "no ligand" (background) wells.
-
Ligand Addition: Add a fixed concentration of biotinylated S100B (a pre-determined concentration at its K_d or EC₅₀) to all wells except the background control.
-
Binding Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate 3x. Add HRP-conjugated anti-RAGE antibody and incubate for 1 hour. Wash again, then add TMB substrate.
-
Measurement: Stop the reaction with Stop Solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro RAGE competitive binding assay.
Applications in Research and Therapeutic Potential
The role of the RAGE axis in numerous diseases makes 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole a valuable research tool and a scaffold for drug discovery.[2][4]
Key Research Areas:
-
Diabetic Complications: Investigating the role of RAGE in nephropathy, retinopathy, and neuropathy by using this compound to block the effects of high AGE levels in relevant cell and animal models.
-
Neurodegeneration: As a tool to probe the inflammatory consequences of RAGE activation by amyloid-β in Alzheimer's disease models, or by α-synuclein in Parkinson's disease models.[2]
-
Oncology: Studying the contribution of RAGE-HMGB1 signaling to tumor growth, invasion, and metastasis in various cancers.
-
Inflammatory Disorders: Elucidating the role of RAGE in sterile inflammatory conditions such as atherosclerosis and rheumatoid arthritis.
The thiazole moiety is a well-established scaffold in medicinal chemistry, known for its diverse biological activities. The specific substitution pattern of this compound, particularly the trifluoromethyl group which can enhance metabolic stability and binding affinity, makes it an attractive starting point for lead optimization in drug development programs targeting RAGE.
Conclusion
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is a potent and specific antagonist of the RAGE receptor. Its well-defined mechanism of action, blocking the binding of pathogenic ligands, makes it an indispensable tool for researchers investigating the myriad of diseases driven by chronic inflammation and metabolic stress. The robust synthetic routes available for its preparation and the clear, quantifiable assays for its characterization further enhance its utility. For drug development professionals, this compound represents a validated hit and a promising chemical scaffold for designing next-generation therapeutics aimed at the RAGE-dependent disease axis.
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